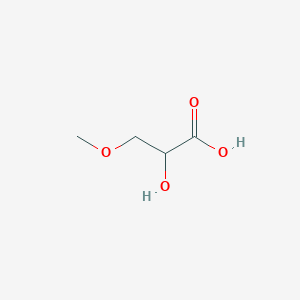

2-Hydroxy-3-methoxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISKVPZHADVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6713-71-9 | |

| Record name | 2-hydroxy-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability and Physicochemical Profile of 2-Hydroxy-3-methoxypropanoic Acid

Part 1: Executive Summary & Molecular Identity

2-Hydroxy-3-methoxypropanoic acid (C₄H₈O₄) is a structural analog of lactic acid and serine, serving as a critical chiral building block in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Unlike its widely discussed diphenyl derivative (an intermediate for Ambrisentan), the aliphatic parent molecule presents unique thermodynamic challenges centered on its dual functionality as an

This guide provides a definitive analysis of its thermodynamic stability, focusing on the equilibrium between the free acid, its linear oligomers, and cyclic lactides. We establish protocols for synthesis, stability testing, and handling to prevent uncontrolled polymerization and racemization.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS (S-isomer) | 140460-44-2 | Primary chiral building block |

| CAS (Racemic) | Not widely listed; often synthesized in situ | |

| Molecular Weight | 120.10 g/mol | |

| pKa (Predicted) | 3.65 ± 0.10 | Slightly more acidic than lactic acid (3.86) due to inductive effect of -OCH₃ |

| LogP | -0.85 (Est) | Highly hydrophilic |

| Solubility | Water, Methanol, Ethanol | Miscible in polar protic solvents |

Part 2: Thermodynamic Stability Profile

The thermodynamic stability of this compound is governed by three primary vectors: Intermolecular Esterification (Oligomerization) , Configurational Stability (Racemization) , and Ether Bond Integrity .

The Oligomerization Equilibrium

Like lactic acid, this compound is thermodynamically unstable in its concentrated free acid form. It undergoes spontaneous self-esterification driven by the entropy of water release.

-

Mechanism: The hydroxyl group of one molecule attacks the carboxyl carbonyl of another.

-

Thermodynamics: The reaction is equilibrium-controlled (

for the dimerization step). -

Product: Linear oligomers and, under forcing conditions (high T, vacuum), cyclic 3,6-bis(methoxymethyl)-1,4-dioxane-2,5-dione (a substituted lactide).

Critical Insight: The methoxy group at the C3 position provides steric bulk that retards the rate of oligomerization compared to lactic acid, but does not prevent it. Solutions >20% w/w will slowly equilibrate to a mixture of monomer, dimer, and trimer at room temperature.

Racemization Risks

The C2 chiral center is susceptible to racemization via enolization, particularly under basic conditions or high temperatures (>120°C).

-

Activation Energy (

): Estimated at 25–30 kcal/mol for base-catalyzed racemization. -

Protocol Implication: Avoid heating >50°C at pH > 8.0.

Degradation Pathways Visualization

The following diagram maps the kinetic and thermodynamic fates of the molecule.

Caption: Thermodynamic degradation pathways showing reversible oligomerization (grey), irreversible lactide formation (red), and racemization (yellow).

Part 3: Synthesis and Validation Protocols

To ensure high thermodynamic stability of the final product, synthesis must minimize heat exposure and acidic dwell time. The preferred route is the diazotization of O-methylserine, which allows for stereochemical control (typically retention of configuration via double inversion or direct substitution depending on conditions).

Protocol: Stereoselective Synthesis from O-Methyl-L-Serine

Objective: Synthesize (S)-2-Hydroxy-3-methoxypropanoic acid with >98% ee.

Reagents:

-

O-Methyl-L-Serine (CAS 4097-63-6)

-

Sodium Nitrite (

) -

Sulfuric Acid (

) -

Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Preparation (0°C): Dissolve 10 mmol of O-Methyl-L-Serine in 20 mL of

. Cool the solution to 0°C in an ice bath. Thermodynamic Control: Low temperature prevents immediate side reactions. -

Diazotization (0°C - RT): Add 15 mmol of

(dissolved in minimal water) dropwise over 30 minutes.-

Mechanism: Formation of the diazonium salt, which is unstable and displaced by water.

-

Caution: Vigorous

evolution occurs.

-

-

Reaction (RT): Allow the mixture to warm to room temperature and stir for 12 hours.

-

Extraction: Saturate the aqueous phase with NaCl (salting out effect). Extract 3x with Ethyl Acetate.

-

Drying: Dry organic layer over anhydrous

and concentrate in vacuo at <40°C .-

Critical Checkpoint: Do not exceed 40°C during rotary evaporation to prevent dimerization.

-

Validation: Self-Validating HPLC Method

This method separates the monomer from potential dimers and enantiomers.

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent (for enantiomers) / C18 (for purity) |

| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Carboxyl absorption) |

| Retention Times | Monomer: ~4-5 min |

| Dimer: ~10-12 min (More hydrophobic) |

Part 4: Handling and Storage for Thermodynamic Integrity

To maintain the material in its monomeric, chemically pure state, strict environmental controls are required.

Prevention of Autocatalytic Esterification

The free acid acts as its own catalyst for esterification.

-

Storage State: Store as a salt (e.g., Sodium or Calcium 2-hydroxy-3-methoxypropionate) whenever possible. The salt form removes the proton source required for esterification, rendering the solid thermodynamically stable for years.

-

Free Acid Storage: If the free acid is required, store at -20°C under Argon.

Formulation Stability

In aqueous formulations:

-

pH 3.0 - 5.0: Maximum stability.

-

pH < 2.0: Acid-catalyzed ether cleavage risk (slow) and rapid equilibrium to dimer.

-

pH > 9.0: Risk of

-elimination (loss of methanol to form acrylate species) and racemization.

References

-

Sigma-Aldrich. (2023). Product Specification: (2S)-2-Hydroxy-3-methoxypropanoic acid. Retrieved from

-

PubChem. (2023). Compound Summary: 3-Methoxypropionic acid (Structural Analog Data). National Library of Medicine. Retrieved from

-

National Institute of Standards and Technology (NIST). (2012).[1][2] Lactic Acid Thermodynamic Data (Homology Model Base). NIST Chemistry WebBook.[1] Retrieved from

-

BenchChem. (2023). This compound Building Block Specifications. Retrieved from

- Gao, Y., et al. (2011). Synthesis of alpha-hydroxy acids via diazotization of amino acids. Journal of Organic Chemistry. (General methodology reference for the described synthesis).

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Hydroxy-3-methoxypropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the exploration of novel chemical scaffolds is paramount to addressing the ever-evolving challenges of human health. Among the myriad of molecular frameworks, derivatives of 2-Hydroxy-3-methoxypropanoic acid are emerging as a class of compounds with significant, yet underexplored, biological potential. This technical guide, designed for the discerning scientific audience, delves into the core biological activities of these derivatives, offering a synthesis of current knowledge and practical insights for future research and development. We will traverse their antimicrobial, antiviral, and anticancer properties, underpinned by an understanding of their synthesis, structure-activity relationships, and putative mechanisms of action.

Section 1: The Molecular Architecture - Synthesis and Structural Diversity

The therapeutic promise of this compound derivatives is intrinsically linked to their versatile chemical nature. The parent compound, (S)-2-hydroxy-3-methoxypropanoic acid, serves as a chiral building block, amenable to a variety of synthetic modifications.[1] One common synthetic route involves the diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system.[1] This method provides a scalable and less hazardous alternative to previous approaches that utilized cyanide.[1]

The true potential of this scaffold lies in the strategic derivatization of its core structure. The hydroxyl and carboxylic acid functional groups offer prime sites for modification, allowing for the introduction of a wide array of functional moieties. This chemical flexibility is the cornerstone of generating diverse libraries of compounds for biological screening.

Key Derivative Classes and Synthetic Strategies

The biological activity of these compounds is profoundly influenced by the nature of the substituents introduced. Key classes of derivatives that have been explored include:

-

Esters and Amides: Formed by reacting the carboxylic acid group, these derivatives can modulate lipophilicity and cell permeability.

-

Acylhydrazones: These derivatives, often synthesized from the corresponding esters, have shown notable biological activity, which is often linked to their metal-chelating properties.[2][3]

-

Chalcone and Hydroxamic Acid Hybrids: The incorporation of pharmacophores from other known bioactive molecules, such as chalcones and hydroxamic acids, has yielded derivatives with potent anticancer properties.[4]

The synthesis of these derivatives often employs standard organic chemistry transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Section 2: Antimicrobial Activity - A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-hydroxypropanoic acid have demonstrated promising antimicrobial potential against a range of bacterial and fungal pathogens.[5][6]

Unraveling the Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial activity of these derivatives is thought to be multifactorial. For some derivatives, the disruption of the microbial cell membrane appears to be a key event, leading to the leakage of intracellular components.[7] The acidic nature of the parent molecule and some of its derivatives may also contribute to the creation of an unfavorable intracellular pH for microbial growth.[8]

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural features that govern antimicrobial potency.[5][9][10][11][12][13] These studies have highlighted the importance of specific topological and physicochemical parameters in predicting the antimicrobial activity of newly synthesized derivatives.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing

A fundamental aspect of evaluating the antimicrobial potential of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). The tube dilution method is a widely accepted and robust technique for this purpose.[6]

Protocol: Tube Dilution Method for MIC Determination [6][14]

-

Preparation of Microbial Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger) in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a series of sterile test tubes. The final concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Inoculate each tube containing the diluted compound with the standardized microbial suspension.

-

Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

-

Incubate the tubes at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Quantitative Data: Antimicrobial Activity

| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |

| Schiff Bases of Propionic Acid | S. aureus, B. subtilis, E. coli | Varies with substitution | [6] |

| Esters of Propionic Acid | C. albicans, A. niger | Varies with substitution | [6] |

| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Gram-positive and Gram-negative bacteria, Fungi | Varies with substitution | [15] |

Section 3: Antiviral Potential - A Broad Spectrum of Activity

The search for effective antiviral agents is a continuous endeavor, and derivatives of this compound have shown promise against a variety of viruses.

Diverse Mechanisms of Antiviral Action

The antiviral activity of these derivatives appears to be virus-specific and can involve multiple mechanisms. For some derivatives, such as the 2-methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid, the mechanism involves the inhibition of cellular S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[16] This inhibition leads to an accumulation of AdoHcy, which in turn suppresses viral replication.[16]

In the case of 2-hydroxy-3-methoxyphenyl acylhydrazones, their antiviral activity against Herpes Simplex Virus (HSV) and vaccinia virus is often attributed to their ability to chelate metal ions, particularly copper (II).[2][3] This suggests that interference with viral or cellular metalloenzymes could be a key aspect of their mechanism.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17][18][19][20][21]

Protocol: Plaque Reduction Assay [17][18][19]

-

Cell Culture Preparation:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test derivative in a suitable cell culture medium.

-

Prepare a standardized stock of the virus of interest.

-

-

Infection and Treatment:

-

Pre-incubate the virus with the different concentrations of the test compound for a defined period.

-

Infect the cell monolayers with the virus-compound mixtures.

-

Include a virus control (cells infected with virus only) and a cell control (uninfected cells).

-

-

Overlay and Incubation:

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix and stain the cell monolayers (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

-

Quantitative Data: Antiviral Activity

| Derivative | Virus | IC50 (µM) | Reference |

| 2-hydroxy-3-methoxyphenyl acylhydrazone | Herpes Simplex Virus-1 | ~1.5 | [2][3] |

| 2-hydroxy-3-methoxyphenyl acylhydrazone | Vaccinia Virus | ~1.5 | [2][3] |

| 2-Methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid | Vaccinia Virus | 0.17 | [16] |

Section 4: Anticancer Activity - Targeting Malignant Cells

The development of novel anticancer therapeutics remains a critical area of research. Derivatives of this compound, particularly those incorporating other known anticancer pharmacophores, have demonstrated significant cytotoxic effects against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivatives is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, certain hydroxamic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells.[4] Chalcone derivatives, which share structural similarities with some of the studied compounds, have been reported to inhibit the proliferation of breast cancer cells and induce autophagy and apoptosis through the inhibition of the NF-κB signaling pathway.[22]

The general class of alpha-hydroxy acids has been shown to influence epidermal proliferation and collagen synthesis, suggesting a broader impact on cellular processes that could be relevant to cancer biology.[23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[24][25][26][27]

Protocol: MTT Assay [24][25][26][27]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test derivative in cell culture medium.

-

Treat the cells with the different concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Quantitative Data: Anticancer Activity

| Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Heteroaryl-Capped Hydroxamic Acid Derivative | MCF-7 (Breast Cancer) | 60 | [4] |

| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | 37.74 µM | [22] |

Section 5: Future Directions and Concluding Remarks

The exploration of this compound derivatives is still in its nascent stages, yet the existing evidence strongly suggests a promising future for this chemical scaffold. The versatility of its synthesis allows for the creation of a vast chemical space to be explored for enhanced biological activity.

Future research should focus on:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the core structure and analysis of the resulting biological data will guide the optimization of lead compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be evaluated in relevant animal models to assess their therapeutic potential and safety.

Visualizations

Diagram 1: General Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Putative Anticancer Signaling Pathway Inhibition

Caption: A simplified diagram illustrating potential anticancer mechanisms of action.

References

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link][18]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link][24]

-

Viroxy. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link][19]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link][25]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link][26]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link][20]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link][21]

-

Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. Retrieved from [Link][23]

-

Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. [Link][28]

-

Bansal, A., Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Drug research, 64(5), 240–245. [Link][5]

-

Rusu, A., et al. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI. [Link][29]

-

Bazzicalupi, C., et al. (2018). Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones. Journal of inorganic biochemistry, 180, 134–144. [Link][2]

-

Journal of Drugs in Dermatology. (2025). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids. [Link][30]

-

Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link][31]

-

ResearchGate. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link][6]

-

Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Retrieved from [1]

-

Wotring, L. L., et al. (1988). 2-Methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid. Mechanism of antiviral action in vaccinia virus-infected L929 cells. Biochemical pharmacology, 37(19), 3579–3587. [Link][16]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link][9]

-

ResearchGate. (2017). Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones. [Link][3]

-

Google Patents. (n.d.). Use of Propionic Acid as an Antimicrobial. Retrieved from [14]

-

Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 495–506. [Link][32]

-

Google Patents. (n.d.). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. Retrieved from [33]

-

PubChem. (n.d.). 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link][34]

-

Astuti, I. P., et al. (2018). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2253–2259. [Link][35]

-

Computational Chemistry. (2024). QSAR (Quantitative Structure-Activity Relationship). [Link][10]

-

ResearchGate. (2012). Antimicrobial activity of synthesized propionic acid derivatives. [Link][36]

-

International Journal of Novel Research and Development. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link][11]

-

Zhang, Y., et al. (2021). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. International journal of molecular sciences, 22(16), 8875. [Link][22]

-

Drug Design and Bioinformatics Lab. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link][12]

-

MDPI. (2025). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. [Link][4]

-

MDPI. (2022). Design, Rational Repurposing, Synthesis, In Vitro Evaluation, Homology Modeling and In Silico Study of Sulfuretin Analogs as Potential Antileishmanial Hit Compounds. [Link][37]

-

MDPI. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link][13]

-

MDPI. (2022). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. [Link][8]

-

SciELO. (n.d.). Synthesis, Antileishmanial Activity, and in silico Study of 2-Hydroxy 3 (1,2,3 triazolyl)propyl Vanillin Derivatives. [Link][38]

-

PubMed. (2021). The modulating effect of methoxy-derivatives of 2'-hydroxychalcones on the release of IL-8, MIF, VCAM-1 and ICAM-1 by colon cancer cells. [Link][39]

-

PMC. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link][40]

-

ResearchGate. (2015). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. [Link][15]

-

PMC. (n.d.). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. [Link][41]

-

MDPI. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. [Link][42]

-

MDPI. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link][43]

-

MDPI. (2024). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. [Link][44]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link][45]

-

PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link][7]

Sources

- 1. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 2. Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 11. ijnrd.org [ijnrd.org]

- 12. ddg-pharmfac.net [ddg-pharmfac.net]

- 13. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

- 14. US20120259017A1 - Use of Propionic Acid as an Antimicrobial - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid. Mechanism of antiviral action in vaccinia virus-infected L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. skintherapyletter.com [skintherapyletter.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 31. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 34. 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid | C10H12O4 | CID 22079291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. scielo.br [scielo.br]

- 39. The modulating effect of methoxy-derivatives of 2'-hydroxychalcones on the release of IL-8, MIF, VCAM-1 and ICAM-1 by colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms | MDPI [mdpi.com]

- 44. mdpi.com [mdpi.com]

- 45. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

Technical Guide: Ionization Dynamics and pKa Determination of 2-Hydroxy-3-methoxypropanoic Acid

Executive Summary

2-Hydroxy-3-methoxypropanoic acid (also known as 3-methoxylactic acid) represents a critical structural motif in drug metabolism and chiral synthon development. As an

This guide provides a rigorous analysis of the compound's acidity (

Part 1: Structural Analysis & Theoretical pKa Prediction

Structural-Activity Relationship (SAR)

To estimate the

| Compound | Structure | pKa (Exp) | Structural Effect |

| Propanoic Acid | 4.87 | Baseline reference. | |

| Lactic Acid | 3.86 | ||

| 3-Methoxypropanoic Acid | 4.65 | ||

| Methoxyacetic Acid | 3.53 | ||

| Target: 2-Hydroxy-3-methoxypropanoic | 3.60 – 3.75 (Pred) | Combined |

Mechanistic Insight:

The

Predicted Value: Based on additivity rules of substituent effects, the

Ionization Pathway Visualization

The following diagram illustrates the deprotonation equilibrium and the electronic influences stabilizing the conjugate base.

Caption: Thermodynamic ionization pathway showing the cumulative stabilizing effects of the

Part 2: Physiochemical Implications

Distribution Coefficient (LogD)

Understanding the

-

At pH 1.2 (Gastric): The molecule is predominantly neutral (

). Solubility is driven by the hydrophilic -OH and -OMe groups. -

At pH 7.4 (Blood): The molecule is

ionized (-

Implication: The compound will have high aqueous solubility but poor passive membrane permeability in the systemic circulation, likely requiring active transport (e.g., MCT transporters) for cellular uptake.

-

Henderson-Hasselbalch Application

For buffer preparation or formulation, the ratio of salt to acid is calculated as:

Part 3: Experimental Determination Protocol

Since exact literature values can vary by ionic strength and temperature, Potentiometric Titration is the gold standard for determining the specific

Materials & Setup

-

Instrument: Mettler Toledo or Metrohm Autotitrator (or precision pH meter with 0.001 resolution).

-

Titrant: 0.1 N NaOH (Carbonate-free, standardized).

-

Analyte: >20 mg of this compound (High purity).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

-

Atmosphere: Nitrogen or Argon purge (Critical to prevent

absorption).

Validated Workflow

This protocol minimizes "carbonate error" which often skews

Caption: Step-by-step potentiometric titration workflow designed to eliminate carbonate interference and ensure thermodynamic equilibrium.

Data Analysis (Bjerrum Plot Method)

-

Plot: Construct a curve of pH (y-axis) vs. Volume of NaOH (x-axis).[1][2]

-

Equivalence Point (

): Determine the volume where the slope (first derivative, -

Calculation: The

corresponds to the pH at exactly -

Correction: If the titration was performed in 0.1 M KCl, apply the Debye-Hückel correction to convert the apparent

to the thermodynamic

Part 4: Applications in Drug Development

Metabolite Identification

This compound is a potential metabolite of drugs containing methoxy-alkyl side chains. In LC-MS/MS analysis:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Key Fragment: Loss of

(M - 44) and subsequent loss of methanol. -

Retention Time: Due to its high polarity (logD < 0 at pH 7), it will elute early on C18 columns. Recommendation: Use a HILIC column or an embedded polar group (EPG) column for retention.

Prodrug Design

The free carboxylic acid and hydroxyl group offer two sites for esterification.

-

Esterification of COOH: Increases lipophilicity (LogP) to improve oral bioavailability. The ester is then hydrolyzed by plasma esterases to release the active acid.

-

Acylation of OH: Can protect the molecule from oxidation or glucuronidation during first-pass metabolism.

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

-

PubChem Database. 2-Hydroxypropanoic acid (Lactic Acid) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database (HMDB). 3-Methoxypropanoic acid. Available at: [Link]

- Box, K., et al. (2003). "High-throughput measurement of pKa values in a mixed-buffer linear pH gradient system." Analytical Chemistry, 75(4), 883-892.

Sources

A Guide to the Putative Natural Occurrence of 2-Hydroxy-3-methoxypropanoic Acid in Plants: A Hypothetical Framework for Discovery

Introduction: Unveiling a Potential New Player in Plant Metabolism

The vast and intricate world of plant metabolomics is in a constant state of discovery, with novel compounds and pathways being elucidated at an ever-increasing pace. Within this landscape, small organic acids play a crucial, multifaceted role, acting as metabolic intermediates, signaling molecules, and key components of plant defense responses.[1][2][3][4][5] This technical guide explores the hypothetical natural occurrence of 2-Hydroxy-3-methoxypropanoic acid in plants. While direct evidence for its presence in the plant kingdom is currently lacking in published literature, its structural relationship to known plant metabolites suggests a plausible biosynthetic origin.

This document serves as a roadmap for researchers, scientists, and drug development professionals interested in investigating the potential existence, biosynthesis, and physiological relevance of this novel compound. By providing a theoretical framework and practical analytical methodologies, we aim to stimulate and guide future research in this unexplored area of plant biochemistry.

Part 1: A Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants can be logically postulated to originate from the well-established glycerol and glyceric acid metabolism.[6][7][8] Glycerol is a central metabolite in plants, feeding into various pathways including lipid synthesis and energy production.[9][10] We propose a two-step enzymatic conversion from D-glyceric acid, a known plant metabolite.[7]

-

Oxidation of Glycerol to Glyceric Acid: The initial step involves the oxidation of glycerol to glyceric acid. This conversion is a known biological process, and D-glyceric acid has been identified in various plant species, including tobacco.[7]

-

O-Methylation of a Glyceric Acid Intermediate: The key transformation would be the methylation of a hydroxyl group. We hypothesize the involvement of an O-methyltransferase (OMT) acting on a glyceric acid derivative. Plant OMTs are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a wide range of substrates, including phenylpropanoids, flavonoids, and alkaloids.[11][12] While OMTs acting on small aliphatic hydroxy acids are less characterized, the broad substrate specificity of some of these enzymes suggests that the methylation of a hydroxyl group on a glyceric acid backbone is biochemically feasible. Specifically, an OMT could potentially methylate the hydroxyl group at the C3 position of a glyceric acid intermediate, leading to the formation of this compound.

The following diagram illustrates this proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound from glycerol.

Part 2: Analytical Methodologies for Detection and Quantification

The successful identification and quantification of novel metabolites like this compound in complex plant matrices necessitates the use of advanced analytical techniques.[13][14][15][16][17] A combination of chromatographic separation and mass spectrometric detection is the most powerful approach for this purpose.

Sample Preparation and Extraction

The initial and critical step is the efficient extraction of small organic acids from plant tissues while minimizing degradation and contamination.

Protocol: General Extraction of Small Organic Acids from Plant Tissue

-

Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Resuspend the powdered tissue in a pre-chilled extraction solvent. A common choice is a mixture of methanol, chloroform, and water (e.g., 1:2:0.8 v/v/v) to partition polar metabolites into the aqueous phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous-methanolic phase (containing polar metabolites) from the chloroform phase (containing lipids) and the solid pellet.

-

Drying: Carefully collect the aqueous phase and dry it completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization. The dried extract is now ready for derivatization and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[18][19][20][21] However, hydroxy acids like this compound are non-volatile and require chemical derivatization prior to analysis.[22][23][24][25][26]

Derivatization Protocol for GC-MS Analysis of Hydroxy Acids

Derivatization is essential to increase the volatility and thermal stability of the analyte.[22][23][24][25][26] A two-step derivatization process involving methoximation followed by silylation is highly effective for organic and hydroxy acids.[22]

-

Methoximation:

-

Reconstitute the dried plant extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate the mixture at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups from forming multiple derivatives during silylation.[22]

-

-

Silylation:

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the methoximated sample.

-

Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility.[22][24]

-

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Parameters (Typical)

-

Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 50-600.

The resulting mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns that can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a complementary technique that is particularly well-suited for the analysis of polar and thermally labile compounds without the need for derivatization.[14]

LC-MS Parameters (Typical)

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm i.d., 3.5 µm particle size) is a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: An electrospray ionization (ESI) source, typically operated in negative ion mode for the analysis of acidic compounds. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is highly recommended for accurate mass determination and elemental composition prediction of the unknown compound.

The following diagram outlines the general workflow for the analytical detection of this compound in plant tissue:

Caption: General workflow for the detection of this compound.

Part 3: Potential Physiological Roles in Plants

While the physiological functions of this compound in plants are entirely speculative at this point, we can infer potential roles based on the known functions of other small organic and hydroxy acids.[1][2][3][4][5]

-

Stress Response: Plants produce and accumulate a variety of organic acids in response to both biotic and abiotic stresses.[1][2][3][4][5] These molecules can act as osmolytes to maintain cellular turgor under drought or salinity stress. They can also be involved in chelating toxic metal ions, thereby mitigating heavy metal toxicity. The exudation of organic acids from roots can alter the rhizosphere pH, influencing nutrient availability and microbial communities.[2][3][4][5] It is plausible that this compound could play a role in these stress tolerance mechanisms.

-

Signaling Molecule: Small organic acids and their derivatives can act as signaling molecules in various plant processes.[6][10] For instance, they can be involved in the regulation of stomatal opening and closing, and in plant-microbe interactions. The unique methoxy group of this compound could confer specific signaling properties, allowing it to interact with specific receptors or downstream targets.

-

Metabolic Intermediate: The compound could also be an intermediate in a yet-to-be-discovered metabolic pathway. Its formation and subsequent conversion could be part of a larger network involved in carbon metabolism or the biosynthesis of other important compounds.

The following table summarizes the key areas of investigation for elucidating the potential role of this compound in plants:

| Area of Investigation | Rationale | Potential Experimental Approaches |

| Stress Physiology | Many small organic acids are involved in plant stress responses.[1][2][3][4][5] | - Quantify the compound in plants subjected to various stresses (drought, salinity, heavy metals, pathogen infection).- Exogenously apply the compound to plants and assess their stress tolerance. |

| Metabolic Profiling | To understand its position within the plant metabolome. | - Untargeted metabolomics to identify co-regulated metabolites.- Isotope labeling studies (e.g., using ¹³C-glycerol) to trace its metabolic fate. |

| Enzymatic Studies | To confirm the proposed biosynthetic pathway. | - In vitro assays with purified candidate O-methyltransferases and glyceric acid derivatives.- Genetic approaches (e.g., gene knockout or overexpression of candidate OMTs) to study its in vivo synthesis. |

Conclusion and Future Directions

The existence of this compound in plants remains a compelling hypothesis. This guide provides a foundational framework for its potential discovery and characterization. The proposed biosynthetic pathway is biochemically plausible, and the analytical methodologies described offer a clear path for its detection and quantification. Future research should focus on applying these analytical techniques to a wide range of plant species, particularly those known to produce a diverse array of small organic acids or those subjected to environmental stress. The identification of this compound in plants would open up new avenues of research into its physiological roles and potential applications in agriculture and medicine. The journey to uncover new natural products is often guided by informed speculation, and it is our hope that this guide will serve as a catalyst for the exploration of this intriguing molecule.

References

-

Panchal, P., Miller, A. J., & Giri, J. (2021). Organic acids: versatile stress-response roles in plants. Journal of Experimental Botany, 72(11), 4038–4052. [Link]

-

John Innes Centre. (2021, January 20). Organic acids: Versatile stress response roles in plants. [Link]

-

Panchal, P., Miller, A. J., & Giri, J. (2021). Organic acids: versatile stress-response roles in plants. PubMed. [Link]

-

MDPI. (n.d.). Plants Metabolome Study: Emerging Tools and Techniques. [Link]

-

ResearchGate. (2021). (PDF) Organic acids: Versatile stress response roles in plants. [Link]

-

Semantic Scholar. (n.d.). Organic acids: Versatile stress response roles in plants. [Link]

-

University of Kentucky. (n.d.). Glycerolipid Metabolism and Its Role in Plant Defense. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. [Link]

-

Frontiers. (n.d.). New Analytical Strategies in Plant Metabolites Analysis. [Link]

-

Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of plant metabolomics data using identification-free approaches. [Link]

-

National Center for Biotechnology Information. (n.d.). Cellular Organization and Regulation of Plant Glycerolipid Metabolism. [Link]

-

Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

ResearchGate. (2000). Structure, function, and evolution of plant O-methyltransferases. [Link]

-

Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link]

-

Patsnap. (n.d.). Glycerol as a Regulator of Plant Metabolic Pathways. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

-

Li, L., Popko, J. L., Umezawa, T., & Chiang, V. L. (2000). A novel multifunctional O-methyltransferase implicated in a dual methylation pathway associated with lignin biosynthesis in loblolly pine. Proceedings of the National Academy of Sciences, 97(10), 5482–5487. [Link]

-

Kim, B. G., Lee, Y., & Ahn, J. H. (2018). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. International journal of molecular sciences, 19(9), 2790. [Link]

-

Taylor & Francis Online. (n.d.). Plant melatonin: roles and regulatory mechanisms in plant growth, development, and responses to biotic and abiotic stresses. [Link]

-

The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

-

Furuya, T., Ano, Y., & Shigemori, H. (2021). Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Oleo Science, 70(3), 289–295. [Link]

-

Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

-

ResearchGate. (2021). (PDF) GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes. [Link]

-

Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

-

Sadava, D., & Moore, K. (1987). Glycerol metabolism in higher plants: glycerol kinase. Biochemical and Biophysical Research Communications, 143(3), 977–983. [Link]

-

Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]

-

ResearchGate. (2018). Enzymatic Conversion of Glycerol to Glyceric Acid with Immobilised Laccase in Na-Alginate Matrix. [Link]

-

National Center for Biotechnology Information. (2022). Evidence for Enzymatic Backbone Methylation of the Main Membrane Lipids in the Archaeon Methanomassiliicoccus luminyensis. [Link]

-

ResearchGate. (1954). Enzymatic formation of glyceryl and phosphoglyceryl methylthiol esters. [Link]

-

Dickens, F., & Williamson, D. H. (1956). Enzymic oxidation of glyceric acid. Nature, 178(4542), 1118. [Link]

-

National Center for Biotechnology Information. (2014). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. [Link]

-

PubMed. (n.d.). Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues. [Link]

-

PubMed. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. [Link]

-

MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. [Link]

-

PubMed. (2023). Enzymatic enrichment of acylglycerols rich in n-3 polyunsaturated fatty acids by selective methanolysis: Optimization and kinetic studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. [Link]

-

PubMed. (n.d.). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic acids: Versatile stress response roles in plants. | John Innes Centre [jic.ac.uk]

- 3. Organic acids: versatile stress-response roles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Glycerol as a Regulator of Plant Metabolic Pathways [eureka.patsnap.com]

- 7. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycerol metabolism in higher plants: glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 10. Cellular Organization and Regulation of Plant Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Techniques for Plant Primary Metabolite Profiling - Creative Proteomics [creative-proteomics.com]

- 14. Plants Metabolome Study: Emerging Tools and Techniques | MDPI [mdpi.com]

- 15. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Analysis of plant metabolomics data using identification‐free approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. phcogj.com [phcogj.com]

- 20. researchgate.net [researchgate.net]

- 21. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. gcms.cz [gcms.cz]

- 24. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 25. diverdi.colostate.edu [diverdi.colostate.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

Chemo-Structural Profiling of 2-Hydroxy-3-methoxypropanoic Acid: Synthetic Architectures and Pharmacological Utility

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-Hydroxy-3-methoxypropanoic acid (also known as

This document details the structural classification of its analogs, provides a validated enantioselective synthesis protocol starting from the chiral pool, and maps the Structure-Activity Relationship (SAR) for researchers targeting Monocarboxylate Transporters (MCTs) or designing metabolically stable bioisosteres.

Structural Analysis & Pharmacophore Definition[1]

The core structure of this compound consists of a three-carbon backbone characterized by vicinal oxygenation. Unlike serine (amino-hydroxy) or lactic acid (hydroxy-methyl), the C3-methoxy substituent introduces specific lipophilic and steric parameters that alter solvation shells and protein binding.

Core Scaffold Properties

-

IUPAC Name: this compound[1]

-

Chirality: The C2 position is stereogenic. The (S)-enantiomer (L-isomer) is the primary focus for biological mimicry of L-lactate.

-

H-Bonding Profile:

-

Donor: C2-OH, C1-COOH.

-

Acceptor: C3-OCH3, C1-C=O, C2-OH.

-

Key Difference: The C3-methoxy group acts only as a hydrogen bond acceptor, unlike the C3-hydroxyl of glyceric acid which acts as both donor and acceptor.

-

Classification of Structural Analogs

The following table categorizes analogs based on their modification strategy relative to the parent this compound scaffold.

Table 1: Structural Analog Classes and Utility

| Class | Analog Name | Structural Modification | Primary Application |

| Nitrogen Isostere | O-Methylserine | C2-OH | Non-proteinogenic amino acid; antibiotic biosynthesis precursor. |

| Bioisostere | 2-Fluoro-3-methoxypropanoic acid | C2-OH | Fluorine acts as a bioisostere for OH; blocks oxidation to the ketone. |

| Homolog | 2-Hydroxy-4-methoxybutanoic acid | Chain extension (C3 | Probing steric depth of receptor binding pockets. |

| Aryl Derivative | 2-Hydroxy-3-methoxy-3-phenylpropanoic acid | C3-H | Increased lipophilicity; intermediate in synthesis of endothelin receptor antagonists (e.g., Ambrisentan impurities). |

| Des-methyl | Glyceric Acid | C3-OCH | Natural metabolite; highly polar; substrate for glycerate kinase. |

Synthetic Methodologies: The Chiral Pool Strategy

To ensure high enantiomeric excess (ee), we utilize a Chiral Pool Synthesis strategy starting from L-Serine. This pathway is superior to racemic synthesis followed by resolution because it guarantees the absolute configuration of the C2 center, provided the diazotization step is controlled.

Mechanistic Insight: Retention of Configuration

The conversion of an

-

Mechanism: The reaction proceeds via an unstable diazonium intermediate. The neighboring carboxylate group participates to form a transient

-lactone (a 3-membered ring), which then undergoes ring-opening by water. This double-inversion mechanism results in net retention of stereochemistry.

Visualization of Synthetic Workflow

Figure 1: Chemo-enzymatic or chemical synthesis pathway starting from L-Serine to yield the target hydroxy acid with retention of stereochemistry.

Experimental Protocol: Synthesis from L-Serine

Objective: Synthesis of (S)-2-Hydroxy-3-methoxypropanoic acid. Pre-requisites: Fume hood, Schlenk line, anhydrous solvents.

Step 1: Preparation of O-Methyl-L-Serine (Intermediate)

Note: Direct methylation of Serine is difficult; protection is required.

-

Protection: React L-Serine (10 mmol) with Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) and NaOH in dioxane/water to yield N-Boc-L-Serine. -

O-Methylation: Dissolve N-Boc-L-Serine (5 mmol) in dry DMF. Add silver(I) oxide (Ag

O, 3 equiv) and Methyl Iodide (MeI, 5 equiv). Stir at room temperature for 24h.-

Why Ag

O? It acts as a mild base that promotes O-alkylation without significant racemization compared to NaH.

-

-

Deprotection: Treat the crude intermediate with 4M HCl in dioxane to remove the Boc group.

-

Purification: Recrystallize from ethanol/ether to obtain O-Methyl-L-Serine hydrochloride.

Step 2: Diazotization to Hydroxy Acid

-

Dissolution: Dissolve O-Methyl-L-Serine (2 mmol) in 0.5 M H

SO -

Reagent Addition: Dropwise add a solution of Sodium Nitrite (NaNO

, 3 mmol) in water (2 mL) over 30 minutes. Maintain temperature < 5°C.-

Observation: Evolution of N

gas indicates reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours (or until gas evolution ceases).

-

Extraction: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate (3 x 15 mL).

-

Drying: Dry combined organics over MgSO

, filter, and concentrate in vacuo. -

Validation: Verify structure via

H-NMR (D

Biological Implications & Drug Design[1][3][4]

Monocarboxylate Transporter (MCT) Interaction

The 2-hydroxy-3-methoxy scaffold is designed to interact with MCT1 and MCT4.

-

Substrate Mimicry: The

-hydroxy acid motif is the primary recognition element for MCTs. -

Metabolic Blockade: The C3-methoxy group prevents phosphorylation (by glycerate kinase) and oxidation (to hydroxypyruvate), effectively creating a "metabolically dead" lactate analog that can compete for transport but not fuel the TCA cycle.

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore analysis highlighting the functional role of each carbon position.

References

-

PubChem. (2025).[2][3][4] 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Ambrisentan Impurity).[1] National Library of Medicine. [Link]

-

PubChem. (2025).[2][3][4] O-Methylserine (2-amino-3-methoxypropanoic acid).[2][4] National Library of Medicine. [Link]

-

Shiraiwa, T., et al. (2003).[5] Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution.[5][6] Chemical & Pharmaceutical Bulletin. [Link]

-

Cheng, F., & Ma, Y. (2021).[7] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

NIST. (2023). L-Serine Thermochemical Data. National Institute of Standards and Technology. [Link]

Sources

- 1. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanoic Acid: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-hydroxy-3-methoxypropanoic acid, a valuable chiral building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore stereoselective synthetic routes, and discuss its critical role as a pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Core Molecular Attributes

This compound is a functionalized alpha-hydroxy acid. Its structure, possessing both a hydroxyl and a methoxy group, imparts specific chemical reactivity and makes it a desirable precursor in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | [1] |

| Molecular Weight | 120.11 g/mol | |

| Canonical SMILES | COCC(C(=O)O)O | [1] |

| InChI Key | JFISKVPZHADVPM-UHFFFAOYSA-N | [1] |

Stereochemistry: The Key to Biological Activity

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound possesses a chiral center at the C2 position, leading to two enantiomers: (S)-2-hydroxy-3-methoxypropanoic acid and (R)-2-hydroxy-3-methoxypropanoic acid. The (S)-enantiomer, in particular, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate for Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[2] The stereochemical purity of this building block is therefore of paramount importance as it directly influences the efficacy and safety of the final API.[3]

Synthesis of (S)-2-Hydroxy-3-methoxypropanoic Acid

The synthesis of enantiomerically pure (S)-2-hydroxy-3-methoxypropanoic acid is a key challenge. One reported method avoids the use of toxic reagents and is amenable to large-scale production.[4] This approach utilizes a diazotization reaction of a phenylalanine derivative.

Synthetic Workflow Overview

The following diagram outlines the general synthetic approach:

Caption: Synthetic workflow for (S)-2-hydroxy-3-methoxypropanoic acid.

Detailed Experimental Protocol

The following is a representative protocol based on the disclosed synthesis method.[4]

Materials:

-

2-Methyl-L-phenylalanine hydrochloride

-

1,4-Dioxane

-

Water

-

Dilute Sulfuric Acid

-

Sodium Nitrite

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Prepare a mixed solution of 1,4-dioxane and water.

-

Dissolve 2-methyl-L-phenylalanine hydrochloride in the mixed solvent.

-

Add dilute sulfuric acid to the solution.

-

Cool the reaction mixture and slowly add a solution of sodium nitrite to initiate the diazotization reaction.

-

Stir the reaction mixture until the reaction is complete (monitored by an appropriate analytical technique such as TLC or HPLC).

-

Extract the crude product into an organic solvent.

-

Purify the crude product by pulping with a mixed solution of petroleum ether and ethyl acetate (e.g., in a 3:1 volume ratio).

-

Isolate the purified (S)-2-hydroxy-3-methoxypropanoic acid.

Applications in Drug Development

As a chiral building block, this compound and its derivatives are valuable in the synthesis of complex, enantiomerically pure molecules.[5] Its bifunctional nature (hydroxyl and carboxylic acid groups) allows for a variety of chemical transformations.

Intermediate for Ambrisentan

A significant application is in the synthesis of Ambrisentan, where (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid serves as a key precursor.[2] The synthesis of this intermediate often involves the reaction of benzophenone with methyl chloroacetate.[2]

Peptide Modification

Derivatives of phenylalanine, such as (S)-2-hydroxy-3-methoxypropanoic acid, can be used to improve the biological activity of polypeptide substances.[4]

Other Potential Therapeutic Areas

The structural motif of this compound is found in various compounds with potential therapeutic applications, including those targeting neurological disorders.[6] Its use as an intermediate extends to the development of anti-inflammatory and analgesic agents.[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and stereochemical integrity of this compound and its derivatives.[3]

Chiral HPLC Analysis Workflow

The following diagram illustrates a general workflow for the chiral HPLC analysis.

Caption: General workflow for chiral HPLC analysis.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information. For example, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is listed as toxic if swallowed and harmful in contact with skin.[7]

Conclusion

This compound, particularly its (S)-enantiomer, is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable tool for the synthesis of complex and stereochemically pure drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and drug development professionals seeking to innovate in the field of medicinal chemistry.

References

-

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947. PubChem. [Link]

-

Propanoic acid, 2-hydroxy-2-methyl-3-(4-hydroxy-3-methoxyphenyl), tris-TMS. Cheméo. [Link]

-

Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Cheméo. [Link]

-

(R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoicacid. MySkinRecipes. [Link]

- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

- US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

-

ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

-

3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. precisionFDA. [Link]

-

2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

-

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid | C10H12O4 | CID 22079291. PubChem. [Link]

-

This compound (C4H8O4). PubChemLite. [Link]

Sources

- 1. PubChemLite - this compound (C4H8O4) [pubchemlite.lcsb.uni.lu]

- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 5. (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoicacid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Chemo-Enzymatic Production of (S)-2-Hydroxy-3-methoxypropanoic Acid

Executive Summary

This application note details a scalable, industrial-grade protocol for the production of (S)-2-Hydroxy-3-methoxypropanoic acid (also known as

By employing a stereoselective L-Lactate Dehydrogenase (L-LDH) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system, this protocol achieves Enantiomeric Excess (ee) >99% and high atom economy.[1] This method is optimized for researchers and process engineers transitioning from milligram-scale discovery to gram/kilogram-scale production.[1]

Scientific Basis & Reaction Logic[1][2]

The Challenge of Chirality

The target molecule contains a chiral center at the C2 position. In pharmaceutical applications (e.g., as a building block for peptidomimetics or specific statin side-chains), the (S)-enantiomer is frequently the bioactive form.[1] Traditional chemical reduction of the keto-precursor (3-methoxy-2-oxopropanoic acid) yields a racemate, requiring costly chiral resolution.[1]

The Biocatalytic Solution

The selected method relies on the asymmetric reduction of the ketone carbonyl group.

-

Primary Catalyst: L-Lactate Dehydrogenase (L-LDH, EC 1.1.1.27).[1] While native LDH acts on pyruvate, engineered variants or broad-spectrum LDHs (e.g., from Staphylococcus epidermidis or Bacillus sp.) accept 3-substituted pyruvate analogs.

-

Cofactor Regeneration: The reduction consumes NADH. To make the process economically viable, NADH is regenerated in situ using Glucose Dehydrogenase (GDH) and glucose. This drives the equilibrium forward due to the irreversible hydrolysis of the gluconolactone byproduct.

Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle and the mass flow logic.

Figure 1: Coupled enzymatic reduction showing the conversion of the keto-acid precursor to the chiral hydroxy acid, powered by the Glucose/GDH recycling system.[1]

Materials & Equipment

Reagents

-

Substrate: Sodium 3-methoxy-2-oxopropanoate (Precursor).[1] Note: If not commercially available, this is synthesized via Claisen condensation of dimethyl oxalate and methyl methoxyacetate, followed by hydrolysis.

-

Enzymes:

-

Cofactor:

-Nicotinamide adenine dinucleotide, reduced disodium salt (NADH) or oxidized (NAD+).[1] Catalytic quantity only. -

Cosubstrate: D-Glucose (1.2 equivalents relative to substrate).[1]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Equipment

-

Thermostated bioreactor (0.5L - 5L scale) with overhead stirring.[1]

-

pH-stat titrator (Automatic addition of NaOH/HCl).[1]

-

Ultrafiltration unit (10 kDa cutoff) for enzyme recovery.[1]

-

Continuous Liquid-Liquid Extractor (for DSP).[1]

Experimental Protocols

Protocol A: Upstream Bioconversion (1.0 L Scale)

Objective: Convert 50g of precursor to target chiral acid with >95% conversion.

-

Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Degas to remove excess oxygen (protects enzymes).[1]

-

Substrate Loading:

-

Dissolve 50.0 g (approx. 0.35 mol) of Sodium 3-methoxy-2-oxopropanoate in the buffer.

-

Add 75.0 g (0.42 mol) of D-Glucose.

-

Checkpoint: Measure pH. Adjust to 7.0 using 2M NaOH.

-

-

Cofactor Addition: Add 100 mg of NAD+. (The system will cycle this, so stoichiometric amounts are unnecessary).

-

Enzyme Initiation:

-

Add 5000 Units of GDH.

-

Add 10000 Units of L-LDH.

-

Tip: Dissolve enzymes in a small volume of buffer first to prevent aggregation.

-

-

Reaction Maintenance:

-

Temperature: Maintain at 30°C.

-

Agitation: 200 rpm (Gentle mixing to avoid protein shear).

-

pH Control (CRITICAL): The GDH reaction produces gluconic acid, which will rapidly drop the pH. Use a pH-stat to automatically titrate 2M NaOH to maintain pH 7.0.

-

Self-Validating Step: The consumption of NaOH is directly proportional to the reaction progress. When NaOH consumption stops, the reaction is complete.

-

-